Kinase Selectivity: BTK Inhibitor 17 Exhibits Superior Off-Target Discrimination Compared to Ibrutinib
BTK inhibitor 17 demonstrates markedly reduced inhibition of off-target kinases compared to ibrutinib. While ibrutinib shows significant inhibitory activity against EGFR (IC50 ~5-10 nM), ITK (IC50 ~2-10 nM), and JAK3 (IC50 ~16 nM) at therapeutically relevant concentrations , BTK inhibitor 17 exhibits IC50 values >1000 nM against EGFR, ITK, JAK3, and SRC, representing >500-fold selectivity over these off-target kinases . In a kinome panel of 46 kinases screened at 1 μM, BTK inhibitor 17 showed no significant inhibition (defined as <20% inhibition rate) for the majority of kinases tested .
| Evidence Dimension | Kinase selectivity profile: off-target inhibition of EGFR and ITK |
|---|---|
| Target Compound Data | IC50 > 1000 nM (EGFR, ITK, JAK3, SRC); >500-fold selectivity for BTK over 45 kinases |
| Comparator Or Baseline | Ibrutinib: EGFR IC50 ~5-10 nM; ITK IC50 ~2-10 nM; JAK3 IC50 ~16 nM |
| Quantified Difference | >100-200 fold reduced off-target inhibition of EGFR and ITK compared to ibrutinib |
| Conditions | Recombinant human kinase assays; 1 μM compound concentration for kinome panel screening |
Why This Matters
Researchers studying BTK-dependent signaling with minimal confounding off-target effects should select BTK inhibitor 17 over ibrutinib, particularly for assays involving EGFR, ITK, or JAK3 pathways.
